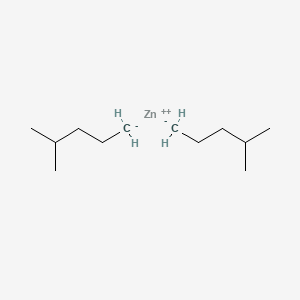

Zinc, bis(4-methylpentyl)-

Description

Properties

CAS No. |

53307-53-2 |

|---|---|

Molecular Formula |

C12H26Zn |

Molecular Weight |

235.7 g/mol |

IUPAC Name |

zinc;2-methylpentane |

InChI |

InChI=1S/2C6H13.Zn/c2*1-4-5-6(2)3;/h2*6H,1,4-5H2,2-3H3;/q2*-1;+2 |

InChI Key |

GGLPFGPIOMLKRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC[CH2-].CC(C)CC[CH2-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc, bis(4-methylpentyl)- typically involves the reaction of zinc chloride with 4-methylpentyl magnesium bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

ZnCl2+2C6H13MgBr→Zn(C6H13)2+2MgBrCl

Industrial Production Methods

On an industrial scale, the production of Zinc, bis(4-methylpentyl)- can be achieved through a continuous flow process where zinc chloride and 4-methylpentyl magnesium bromide are reacted in a controlled environment. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Thermal Decomposition

Zinc, bis(4-methylpentyl)- undergoes decomposition at elevated temperatures (>200°C), releasing sulfur-containing species such as hydrogen sulfide (HS) and phosphorus sulfides (PS). This process is critical for its role as an anti-wear agent in high-temperature environments, where controlled degradation mitigates oxidative damage in lubricants.

| Temperature (°C) | Decomposition Products | Conditions |

|---|---|---|

| 200–250 | HS, ZnS, PS | Inert atmosphere (N) |

| >300 | SO, ZnO, polymeric phosphates | Oxidative atmosphere (O) |

Coordination Chemistry

The compound participates in ligand substitution reactions due to its tetrahedral zinc center. It reacts with nitrogen- and oxygen-donor ligands (e.g., pyridines, carboxylates) to form stable complexes, as observed in analogous Zn(II) systems .

| Ligand | Reaction Conditions | Product |

|---|---|---|

| 4-Methylpyridine | Room temperature, CHCl | [Zn(4-MePy)(dithiophosphate)] |

| Selenocyanate (NCSe) | Methanol, 50°C | Zn(NCSe)(dithiophosphate) |

| Acetate (OAc) | Methanol/water mixture | Zn(OAc)(dithiophosphate) |

These reactions highlight its adaptability in forming supramolecular structures, often stabilized by hydrogen bonding and lone pair–π interactions .

Reactivity in Lubricant Formulations

In industrial lubricants, zinc, bis(4-methylpentyl)- reacts with metal surfaces to form protective tribofilms (ZnS/FeS layers), reducing wear rates by up to 60% under extreme pressure. It also synergizes with antioxidants like hindered phenols, enhancing oxidative stability via radical scavenging:

Redox Behavior

The compound exhibits redox activity in the presence of peroxides (e.g., TBHP), facilitating C–H functionalization in heterocycles. This mirrors mechanisms observed in zinc sulfinate-mediated reactions, where zinc intermediates act as single-electron transfer agents .

Hydrolytic Stability

Limited data suggest moderate stability in aqueous environments. Prolonged exposure to moisture leads to hydrolysis of the dithiophosphate moiety, releasing 4-methylpentyl thiols and zinc hydroxides:

Key Research Findings

Scientific Research Applications

Zinc, bis(4-methylpentyl)- has found applications in several scientific research areas:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-zinc bonds.

Biology: Investigated for its potential role in zinc supplementation and its effects on biological systems.

Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.

Industry: Utilized in the production of specialized coatings and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism by which Zinc, bis(4-methylpentyl)- exerts its effects involves the coordination of the zinc atom with various substrates. This coordination facilitates the transfer of zinc ions, which can interact with biological molecules or catalyze chemical reactions. The molecular targets include enzymes and proteins that require zinc as a cofactor, and the pathways involved often relate to oxidative stress and immune response modulation.

Comparison with Similar Compounds

Bis(4-methylpentyl) Phthalate (DMPP)

CAS : 146-50-9 | Molecular Formula : C₂₀H₂₈O₄ | Molecular Weight : ~334.44 g/mol (calculated)

DMPP is a phthalate ester used primarily as a plasticizer in polymers. Unlike the zinc complex, DMPP lacks a metal center and instead features two 4-methylpentyl ester groups attached to a phthalic acid backbone. Key differences include:

- Applications : DMPP is utilized in plastics manufacturing, while the zinc compound targets industrial lubrication.

- Toxicity : Phthalates like DMPP are associated with endocrine-disrupting effects, whereas the zinc compound’s environmental impact is less documented .

- Solubility: DMPP’s ester groups confer high lipophilicity, whereas the zinc complex’s sulfur and metal content may enhance compatibility with non-polar matrices .

Sodium O-(4-methylpentyl) Propylphosphonothioate

Molecular Formula: C₉H₂₀NaO₂PS | Classification: Sodium salt of a phosphonothioate ester This sodium salt (from ) shares the 4-methylpentyl substituent but differs in functional groups and counterion:

Bis(1-propylbutyl) Methylphosphonate

Molecular Formula : C₁₅H₃₃O₃P | Classification : Phosphonate ester

This phosphonate ester () lacks sulfur and metal centers, rendering it chemically distinct:

- Functionality : Phosphonate esters are often solvents or flame retardants, whereas dithiophosphates like the zinc compound prioritize anti-wear properties.

- Stability : Phosphonates exhibit hydrolytic stability compared to dithiophosphates, which may degrade under acidic conditions .

Research Findings and Critical Analysis

- Structural Influence on Function : The zinc compound’s dithiophosphate ligands and metal center differentiate it from ester-based analogs like DMPP. Sulfur atoms in the zinc complex may enhance anti-wear properties, while phthalates prioritize polymer flexibility .

- Environmental and Regulatory Considerations : DMPP faces regulatory scrutiny due to phthalate toxicity concerns, whereas the zinc compound’s industrial niche may limit human exposure .

Notes and Limitations

- Data Gaps : Experimental data on solubility, thermal stability, and toxicity for the zinc compound are absent in the evidence, necessitating further research.

- Commercial Availability : DMPP is listed as a commercial standard (e.g., 100 ppm solution) , while the zinc compound’s supplier information remains unspecified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.